molecular formula C18H14N6OS B13357052 3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Katalognummer: B13357052
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: KGBDTIYLQIJYER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating both [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and imidazo[1,2-a]pyridine pharmacophores, which are known for their broad spectrum of biological activities. The specific research value of this compound lies in its potential as a multi-targeting kinase inhibitor. Its structural features are designed to interact with the ATP-binding sites of various protein kinases. Research indicates that analogues of this core structure exhibit potent inhibitory activity against receptor tyrosine kinases, such as the vascular endothelial growth factor receptor (VEGFR), which is a critical target in angiogenesis and oncology research . The presence of the 4-methoxyphenyl moiety is a key structural element that can enhance binding affinity and selectivity. Primary research applications include its use as a lead compound in the development of novel anticancer agents, where it is evaluated for its ability to inhibit proliferation and induce apoptosis in tumor cell lines. Furthermore, fused triazolothiadiazole scaffolds are also investigated for their antimicrobial and anti-inflammatory properties , making this a versatile scaffold for hit-to-lead optimization campaigns. This product is supplied for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can rely on its high purity and structural confirmation for their critical experiments in biochemical assay development and structure-activity relationship (SAR) studies.

Eigenschaften

Molekularformel

C18H14N6OS

Molekulargewicht

362.4 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N6OS/c1-11-15(23-10-4-3-5-14(23)19-11)16-20-21-18-24(16)22-17(26-18)12-6-8-13(25-2)9-7-12/h3-10H,1-2H3

InChI-Schlüssel

KGBDTIYLQIJYER-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Precursors

  • Triazole and Thiadiazole Derivatives : The synthesis begins with the preparation of triazole and thiadiazole derivatives. These can be achieved through various methods, such as the reaction of thiosemicarbazide with benzoic or 2-hydroxybenzoic acid to form thiadiazole derivatives.

  • Imidazopyridine Moiety : The imidazopyridine part can be synthesized separately using appropriate starting materials and then coupled with the triazole-thiadiazole moiety.

Coupling Reactions

Synthetic Strategies

Several synthetic strategies can be employed for the preparation of triazolo-thiadiazine derivatives, which are similar to the target compound:

Synthetic Route Description
Route a Acid-catalyzed cyclization of 2-hydrazinyl-6 H-1,3,4-thiadiazine with ortho esters.
Route b Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles.
Route c Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds.
Route d Ring transformation of oxadiazole-3 H-thione upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate.

Analysis of Preparation Methods

The choice of synthetic route depends on factors such as substrate availability, reaction conditions, and desired product yield. Route b is often preferred due to its versatility and the wide range of possible substitutions.

Challenges and Considerations

  • Yield Optimization : Maximizing yield while minimizing impurities is crucial. This often requires optimizing reaction conditions such as temperature, solvent choice, and catalyst usage.
  • Purity Control : Ensuring high purity is essential for biological activity studies. Techniques like chromatography may be employed for purification.

Data and Research Discoveries

Chemical Properties

Property Value
Molecular Formula C18H14N6OS
Molecular Weight 362.4 g/mol
IUPAC Name 6-(4-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-triazolo[3,4-b]thiadiazole
PubChem CID 91972321

Biological Activities

Compounds similar to 3-[6-(4-Methoxyphenyl)triazolo[3,4-b]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine have shown potential antimicrobial, anticancer, and anti-inflammatory effects. However, specific biological activities of this compound require further investigation through in vitro and in vivo studies.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methoxyphenyl group directs electrophilic attacks to specific positions due to its electron-donating methoxy (-OCH₃) group. Key reactions include:

  • Nitration : Occurs at the para position of the methoxyphenyl ring under HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives with 72–78% efficiency.

  • Sulfonation : Achieved using fuming H₂SO₄, producing sulfonic acid derivatives at the meta position of the phenyl ring.

  • Halogenation : Bromination (Br₂/FeBr₃) and chlorination (Cl₂/AlCl₃) occur regioselectively on the phenyl ring.

Catalytic Influence : Lewis acids like FeCl₃ or AlCl₃ enhance reaction rates and selectivity .

Nucleophilic Substitution Reactions

The thiadiazole moiety participates in nucleophilic substitutions, particularly at sulfur or nitrogen atoms:

  • Thiol Exchange : Reacts with alkyl/aryl thiols (RSH) in basic media (K₂CO₃/DMF), replacing thiadiazole sulfur with -SR groups.

  • Amine Attack : Primary amines (RNH₂) displace substituents on the triazole ring under reflux conditions, forming new C-N bonds.

Conditions : Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C).

Oxidation and Reduction

  • Oxidation : The methyl group on the imidazo[1,2-a]pyridine ring oxidizes to a carboxyl group using KMnO₄/H₂SO₄, forming a carboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding dihydrotriazole intermediates.

Cycloaddition and Ring-Opening Reactions

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., pyrazoles).

  • Thiadiazole Ring Opening : Treatment with hydrazine cleaves the thiadiazole ring, generating thioamide intermediates.

Functional Group Modifications

Reaction TypeReagents/ConditionsProductYield (%)Source
Esterification RCOCl, pyridine, RTMethoxyphenyl ester derivatives65–70
Etherification R-X (alkyl halide), K₂CO₃, DMF, 60°CAlkoxy-substituted triazoles55–60
Schiff Base Formation RCHO, EtOH, refluxImine-linked conjugates70–75

Microwave-Assisted Reactions

Microwave irradiation significantly enhances reaction efficiency:

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, MW/100°C), achieving 85–90% yields in 20 minutes .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuSO₄/Na ascorbate) forms triazole-linked hybrids .

Biological Activity-Directed Reactions

To optimize pharmacokinetic properties, the compound undergoes:

  • Glycosylation : Attachment of sugar moieties (e.g., glucose) via Mitsunobu conditions (DIAD/PPh₃).

  • PEGylation : Reaction with polyethylene glycol (PEG) esters to improve solubility.

Key Mechanistic Insights

  • Electronic Effects : The 4-methoxyphenyl group stabilizes intermediates via resonance, directing electrophiles to specific sites.

  • Steric Hindrance : The methyl group on the imidazo ring limits reactivity at adjacent positions.

  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize charged transition states in nucleophilic substitutions.

This compound’s versatile reactivity enables tailored modifications for drug development, particularly in anticancer and antimicrobial applications. Future research should explore asymmetric catalysis and green chemistry approaches to enhance synthetic efficiency .

Wissenschaftliche Forschungsanwendungen

3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fused Systems: Imidazo[1,2-a]pyridine in the target compound introduces planar aromaticity, which may enhance DNA intercalation compared to non-fused analogues like 20a–d .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 3b ) offers higher yields (>70%) compared to conventional methods (52–75% for 5b and 20a–d ) .

Pharmacological Activity

  • Anticancer Potential: Target Compound: Molecular docking (hypothetical) against Bcl-2 or 14α-demethylase lanosterol (3LD6) suggests possible apoptosis induction or antifungal activity . 5b: Exhibits Bcl-2 inhibition (IC₅₀: 8.2 µM) via indole-mediated hydrophobic interactions . 3b: Demonstrates cytotoxic effects against MCF-7 cells (IC₅₀: 14 µM) via biphenyl substituent-induced ROS generation .
  • Antimicrobial Activity :

    • 20a–d : Moderate activity against E. coli and S. aureus (MIC: 25–50 µg/mL) due to methoxy groups enhancing membrane penetration .

Physicochemical Properties

  • Melting Points: The target compound’s imidazo-pyridine fusion likely increases melting point (>200°C) compared to non-fused analogues like 5b (192–194°C) or 20a–d (162–200°C) .
  • Lipophilicity : The 2-methyl group on imidazo-pyridine may improve lipid solubility, enhancing blood-brain barrier permeability compared to polar analogues like 7d .

Biologische Aktivität

The compound 3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole and thiadiazole ring fused with an imidazo-pyridine moiety. Its molecular formula is C14H16N4OSC_{14}H_{16}N_4OS, and it has a molecular weight of approximately 288.37 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Antimicrobial Activity
Compounds containing the 1,2,4-thiadiazole and triazole moieties are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains and fungi with promising results in inhibiting growth .

Anticancer Properties
Research indicates that triazolo-thiadiazole derivatives possess notable anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of several cancer cell lines, including human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. The half-maximal inhibitory concentration (IC50) values for these activities range from 0.74 to 10 μg/mL . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has also been documented. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

  • Synthesis and Pharmacological Screening
    A study conducted on microwave-assisted synthesis of triazolo-thiadiazole derivatives highlighted their pharmacological screening against various pathogens. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays
    A review focusing on 1,3,4-thiadiazole derivatives reported cytotoxic effects against multiple cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.20 μM against leukemia cell lines . This suggests a strong potential for these compounds in cancer therapy.
  • Structure-Activity Relationship (SAR)
    Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in substituents on the thiadiazole or triazole rings can significantly enhance their efficacy against specific targets . For instance, introducing different aryl groups has been correlated with improved anticancer activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (μg/mL)
Triazolo-Thiadiazole Derivative AAntibacterialE. coli5.0
Triazolo-Thiadiazole Derivative BAntifungalC. albicans3.5
Triazolo-Thiadiazole Derivative CAnticancerHCT1163.29
Triazolo-Thiadiazole Derivative DAnti-inflammatoryCOX-1/COX-2 Inhibition-

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions starting with hydrazine derivatives and aromatic carboxylic acids. Key steps include:

  • Condensation of 1-(4-methoxyphenyl)ethan-1-one with diethyl acetylenedicarboxylate in toluene under NaH catalysis to form pyrazole intermediates .
  • Cyclization with phosphorus oxychloride to form the triazolothiadiazole core .
  • Final coupling with 2-methylimidazo[1,2-a]pyridine derivatives. Optimization strategies:
  • Adjust stoichiometry of NaH and POCl₃ to enhance cyclization efficiency.
  • Use HPLC to monitor intermediate purity (≥95%) and minimize side products .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • 1H NMR : Peaks at δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), and aromatic protons between δ 6.8–8.2 confirm substituent positions .
  • IR : Stretching bands at 1600–1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O-C) validate the triazolothiadiazole and methoxy groups .
  • HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water gradient) ensures purity .
  • Elemental analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 58.2%, N: 20.5%) .

Advanced Research Questions

Q. How can molecular docking studies evaluate interactions with 14-α-demethylase lanosterol (CYP51)?

  • Target preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare it using software like AutoDock Vina (remove water, add polar hydrogens) .
  • Ligand preparation : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set) .
  • Docking parameters : Grid box centered on the heme cofactor (20 ų), exhaustiveness = 50.
  • Validation : Compare binding affinity (ΔG) with fluconazole (control). A ΔG ≤ -8.0 kcal/mol suggests strong inhibition potential .

Q. What strategies resolve contradictions between in vitro and in vivo antifungal efficacy data?

  • Assay conditions : Verify in vitro MIC values using CLSI guidelines (e.g., RPMI-1640 media, 48h incubation) to ensure reproducibility .
  • Pharmacokinetics : Assess bioavailability via HPLC-MS plasma profiling. Low solubility (<10 µg/mL) may explain in vivo inefficacy .
  • Metabolite screening : Identify hepatic metabolites (e.g., demethylation at OCH₃) that reduce activity using LC-QTOF .

Q. How do substituent variations on the triazolothiadiazole ring affect bioactivity?

  • SAR studies :
R-groupAntifungal IC₅₀ (µM)LogPReference
4-OCH₃ (parent)2.13.2
4-Cl1.83.8
4-NO₂5.42.9
  • Key trends : Electron-withdrawing groups (Cl, NO₂) enhance potency but reduce solubility. Methoxy balances activity and drug-likeness .

Methodological Notes

  • Data contradiction analysis : Cross-validate enzyme inhibition (CYP51 IC₅₀) with whole-cell assays to distinguish target-specific vs. off-target effects .
  • Synthetic scalability : Replace NaH with K₂CO₃ in polar aprotic solvents (DMF) for safer large-scale reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.